molecular formula C10H21ClNO4P B14334911 Dibutyl (1-chloroethylideneamino) phosphate CAS No. 111751-68-9

Dibutyl (1-chloroethylideneamino) phosphate

Cat. No.: B14334911
CAS No.: 111751-68-9
M. Wt: 285.70 g/mol
InChI Key: RJVFBSUQGBBOKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibutyl (1-chloroethylideneamino) phosphate is an organic compound with the molecular formula C10H21ClNO4P. It is known for its unique structure, which includes a phosphate group bonded to a dibutyl ester and a 1-chloroethylideneamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl (1-chloroethylideneamino) phosphate typically involves the reaction of dibutyl phosphate with 1-chloroethylideneamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity of the product, production volume, and cost considerations. The industrial process typically includes steps such as raw material preparation, reaction, purification, and quality control .

Chemical Reactions Analysis

Types of Reactions

Dibutyl (1-chloroethylideneamino) phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphate oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Dibutyl (1-chloroethylideneamino) phosphate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of dibutyl (1-chloroethylideneamino) phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dibutyl (1-chloroethylideneamino) phosphate include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

111751-68-9

Molecular Formula

C10H21ClNO4P

Molecular Weight

285.70 g/mol

IUPAC Name

dibutyl (1-chloroethylideneamino) phosphate

InChI

InChI=1S/C10H21ClNO4P/c1-4-6-8-14-17(13,15-9-7-5-2)16-12-10(3)11/h4-9H2,1-3H3

InChI Key

RJVFBSUQGBBOKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(OCCCC)ON=C(C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.